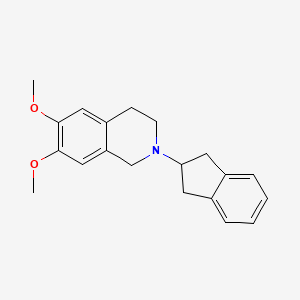
2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, also known as L-745,870, is a selective dopamine D4 receptor antagonist. The compound has been extensively studied for its potential applications in neurological and psychiatric disorders.
Mecanismo De Acción
2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline acts as a selective antagonist of dopamine D4 receptors. By blocking the activity of these receptors, 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can modulate the release of dopamine in various regions of the brain. The precise mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is thought to involve the regulation of dopamine signaling pathways in the brain.
Biochemical and Physiological Effects
2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have a range of biochemical and physiological effects. In preclinical studies, the compound has been shown to modulate dopamine release in various regions of the brain, including the striatum and prefrontal cortex. 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to improve cognitive performance in animal models of ADHD and schizophrenia. Additionally, 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for use in lab experiments. The compound has a high affinity for dopamine D4 receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological conditions. Additionally, the synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been optimized to produce high yields and purity, making it suitable for use in a wide range of research applications.
One limitation of 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is its selectivity for dopamine D4 receptors. While this selectivity makes it a useful tool for studying the role of these receptors in various conditions, it also limits its potential applications in other areas of research.
Direcciones Futuras
For research on 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline include exploring its potential therapeutic applications and developing new compounds that target dopamine D4 receptors.
Métodos De Síntesis
The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that starts with the reaction of 2-hydroxy-3-methoxybenzaldehyde with 2,3-dihydroindene in the presence of a base. The resulting product is then subjected to a series of reactions, including a Pictet-Spengler reaction, to yield the final compound. The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been optimized to produce high yields and purity, making it suitable for research applications.
Aplicaciones Científicas De Investigación
2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential applications in neurological and psychiatric disorders. The compound has been shown to have a high affinity for dopamine D4 receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological conditions. 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been used in preclinical studies to investigate its potential therapeutic effects in conditions such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Propiedades
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-22-19-11-16-7-8-21(13-17(16)12-20(19)23-2)18-9-14-5-3-4-6-15(14)10-18/h3-6,11-12,18H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBHVDZTGVKBCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3CC4=CC=CC=C4C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5464607 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B6136139.png)
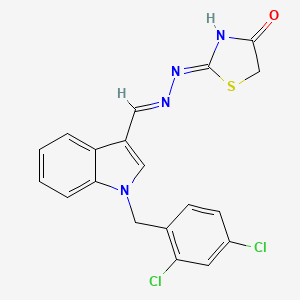
![N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide](/img/structure/B6136146.png)
![1-[(1-{4-[3-(methoxymethyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B6136148.png)
![4-(1-naphthylmethyl)-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6136155.png)
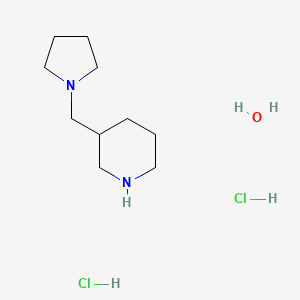
![N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6136179.png)
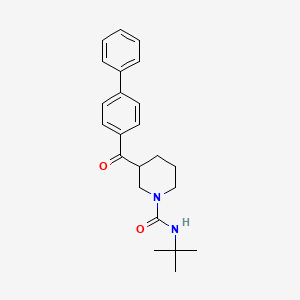
![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6136201.png)
![methyl [1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B6136202.png)
![3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B6136211.png)

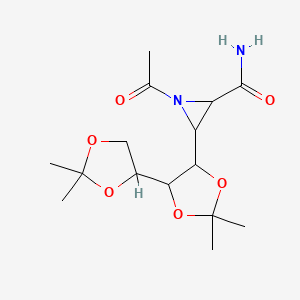
![1-(4-methoxyphenyl)-4-[1-(2-thienylacetyl)-3-piperidinyl]piperazine](/img/structure/B6136233.png)